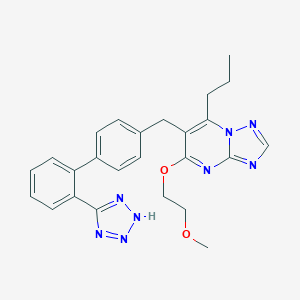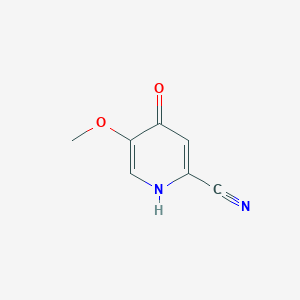
3-Ethoxy-4-methylisoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-4-methylisoxazole-5-carboxamide, also known as EMICA, is a synthetic compound that has been widely used in scientific research as a tool to investigate the mechanisms of action of certain drugs and their effects on biochemical and physiological processes. EMICA is a potent and selective agonist of the metabotropic glutamate receptor 5 (mGluR5), a G protein-coupled receptor that is involved in the regulation of synaptic plasticity, learning, and memory.
Wirkmechanismus
3-Ethoxy-4-methylisoxazole-5-carboxamide acts as a selective agonist of mGluR5, which is a member of the metabotropic glutamate receptor family. mGluR5 is coupled to G proteins, which activate intracellular signaling pathways that modulate the activity of ion channels and other effectors. Activation of mGluR5 by 3-Ethoxy-4-methylisoxazole-5-carboxamide leads to the release of intracellular calcium ions, which trigger a cascade of downstream events that ultimately result in changes in synaptic plasticity, gene expression, and behavior.
Biochemische Und Physiologische Effekte
3-Ethoxy-4-methylisoxazole-5-carboxamide has been shown to produce a wide range of biochemical and physiological effects, depending on the dose, route of administration, and experimental conditions. Some of the effects of 3-Ethoxy-4-methylisoxazole-5-carboxamide include increased release of dopamine and other neurotransmitters, modulation of synaptic plasticity and long-term potentiation, inhibition of excitatory synaptic transmission, and regulation of gene expression and protein synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
3-Ethoxy-4-methylisoxazole-5-carboxamide has several advantages as a tool for scientific research, including its high potency and selectivity for mGluR5, its ability to penetrate the blood-brain barrier, and its relatively low toxicity and side effects. However, 3-Ethoxy-4-methylisoxazole-5-carboxamide also has some limitations, including its short half-life, which requires frequent dosing, and its potential for off-target effects on other receptors and signaling pathways.
Zukünftige Richtungen
There are several potential future directions for research on 3-Ethoxy-4-methylisoxazole-5-carboxamide and its role in the regulation of synaptic plasticity and behavior. One direction is to investigate the effects of 3-Ethoxy-4-methylisoxazole-5-carboxamide on different brain regions and circuits, and to elucidate the mechanisms by which mGluR5 signaling modulates synaptic plasticity and learning. Another direction is to develop more selective and potent agonists and antagonists of mGluR5, and to test their potential as therapeutic agents for neurological and psychiatric disorders. Finally, there is a need to better understand the physiological and pathological roles of mGluR5 in different brain regions and circuits, and to explore the potential of mGluR5 as a target for drug development.
Synthesemethoden
3-Ethoxy-4-methylisoxazole-5-carboxamide can be synthesized using a variety of methods, including the reaction of ethyl isoxazole-5-carboxylate with methylamine in the presence of a reducing agent such as sodium borohydride, or the reaction of ethyl isoxazole-5-carboxylate with methylamine and formaldehyde in the presence of a catalyst such as p-toluenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-4-methylisoxazole-5-carboxamide has been used extensively in scientific research to investigate the role of mGluR5 in various physiological and pathological processes, including addiction, anxiety, depression, epilepsy, Parkinson's disease, and schizophrenia. 3-Ethoxy-4-methylisoxazole-5-carboxamide has also been used as a tool to study the pharmacological properties of novel compounds that target mGluR5, and to screen for potential therapeutic agents for the treatment of neurological and psychiatric disorders.
Eigenschaften
CAS-Nummer |
194286-83-4 |
|---|---|
Produktname |
3-Ethoxy-4-methylisoxazole-5-carboxamide |
Molekularformel |
C7H10N2O3 |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
3-ethoxy-4-methyl-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C7H10N2O3/c1-3-11-7-4(2)5(6(8)10)12-9-7/h3H2,1-2H3,(H2,8,10) |
InChI-Schlüssel |
QFOSZIZURGAVQU-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1C)C(=O)N |
Kanonische SMILES |
CCOC1=NOC(=C1C)C(=O)N |
Synonyme |
5-Isoxazolecarboxamide,3-ethoxy-4-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Decanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B64592.png)
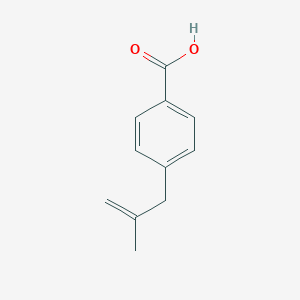
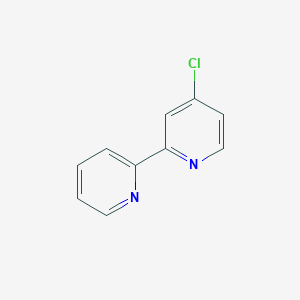
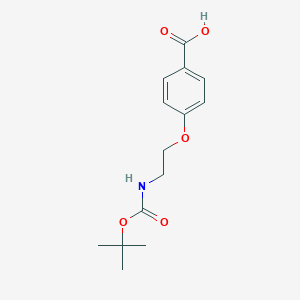
![N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B64601.png)
![6-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B64608.png)
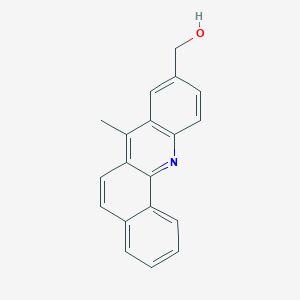

![4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide](/img/structure/B64614.png)

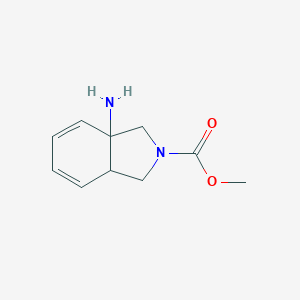
![8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B64623.png)
